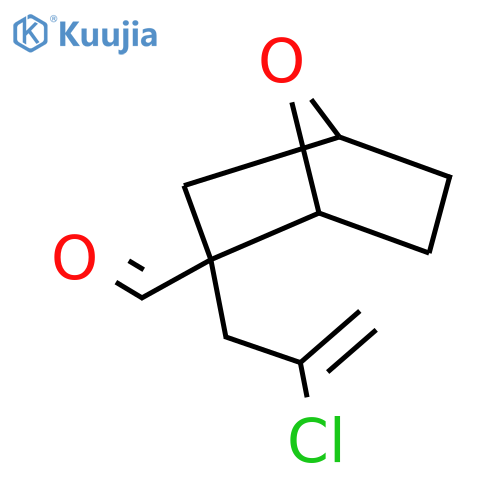Cas no 2171885-10-0 (2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)

2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde
- 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- EN300-1621958
- 2171885-10-0
-
- インチ: 1S/C10H13ClO2/c1-7(11)4-10(6-12)5-8-2-3-9(10)13-8/h6,8-9H,1-5H2
- InChIKey: UTXCKORNAGLHKP-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1(C=O)CC2CCC1O2
計算された属性
- 精确分子量: 200.0604073g/mol
- 同位素质量: 200.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 26.3Ų
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621958-5.0g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1621958-500mg |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 500mg |
$1152.0 | 2023-09-22 | ||
| Enamine | EN300-1621958-0.25g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 0.25g |
$1249.0 | 2023-06-04 | ||
| Enamine | EN300-1621958-1.0g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1621958-0.05g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1621958-2.5g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1621958-50mg |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1621958-2500mg |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 2500mg |
$2351.0 | 2023-09-22 | ||
| Enamine | EN300-1621958-100mg |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 100mg |
$1056.0 | 2023-09-22 | ||
| Enamine | EN300-1621958-0.1g |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
2171885-10-0 | 0.1g |
$1195.0 | 2023-06-04 |
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde 関連文献
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehydeに関する追加情報
Introduction to 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 2171885-10-0)
2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, identified by its CAS number 2171885-10-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic aldehydes, characterized by its fused ring system and a reactive aldehyde functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde consists of a bicyclo[2.2.1]heptane core, which is a seven-membered saturated ring system with two adjacent rings sharing three carbon atoms. This unique bicyclic structure imparts rigidity and specific spatial orientation to the molecule, which can be exploited in drug design to enhance binding affinity and selectivity towards biological targets.
The presence of an aldehyde group at the 2-position and a chloropropenyl substituent at the 1-position introduces additional reactivity, making this compound a versatile building block for further functionalization. The aldehyde functionality is particularly useful in condensation reactions, allowing for the formation of Schiff bases, imines, and other heterocyclic compounds, while the chloropropenyl group can undergo nucleophilic substitution reactions to introduce diverse side chains.
In recent years, there has been growing interest in developing novel scaffolds for drug discovery, and bicyclic compounds have emerged as promising candidates due to their structural complexity and biological activity. The bicyclo[2.2.1]heptane core is known to mimic natural products and has been explored in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer.
One of the most compelling aspects of 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is its potential as a precursor for developing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that derivatives of this compound can interact with metalloproteinases and kinases, which are key players in processes such as cell proliferation, differentiation, and apoptosis. The rigid bicyclic structure helps to stabilize the binding interactions by providing precise spatial constraints, while the aldehyde group allows for covalent modification or further derivatization to optimize pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating the design of more effective derivatives. Molecular docking studies have revealed that 2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can bind to pockets on target proteins with high affinity, suggesting its potential as a lead compound for drug development.
The synthesis of this compound involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The chloropropenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck couplings, while the aldehyde functionality can be generated through oxidation or formylation reactions. These synthetic strategies highlight the compound's flexibility as a scaffold for medicinal chemistry applications.
Furthermore, the stereochemistry of bicyclo[2.2.1]heptane derivatives plays a crucial role in their biological activity. The specific arrangement of substituents around the ring system can influence both potency and selectivity, making stereochemical control an essential consideration during drug development. Techniques such as chiral resolution or asymmetric synthesis are often employed to obtain enantiomerically pure forms of these compounds.
In conclusion, 2171885-10-0 2171885-100 217188502171885cas no 2171885cas no2171885> 2171885> > 2171885> > 2171885> > 2171885> > 2171885> > 2171885> > 2171885> > 2171885> >> >> <<<< <<<< <<<< <<<< <<<< <<<< <<<< <<<< <<<< <<<< <<<< <<<<<
The future prospects for CAS No: 2171885-10>>...
2171885-10-0 (2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde) Related Products
- 1261890-08-7(5-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol)
- 1805502-92-4(Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate)
- 287-27-4(Trimethylene sulphide)
- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)
- 88317-45-7(2,4-dimethyl-5-pyrimidinecarbohydrazide)
- 1313020-26-6(4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester)
- 1184814-03-6(1-Methyl-N-(2-methylpentyl)-1H-pyrazol-3-amine)
- 928121-48-6((1S,2S)-2-phenylcyclopropylmethanamine)
- 2418708-07-1(N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide)
- 2228611-60-5(1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol)




